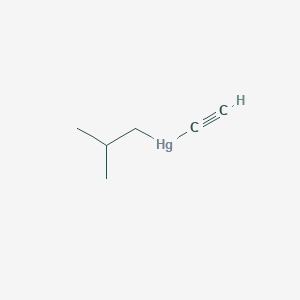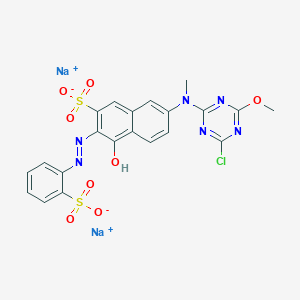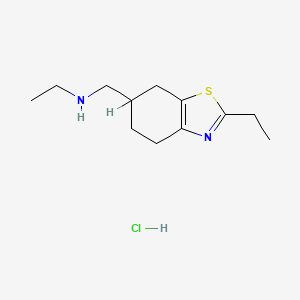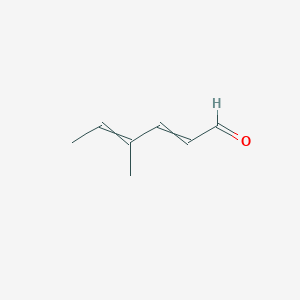
Ethynyl(2-methylpropyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of an ethynyl group attached to a 2-methylpropyl group, bonded to a mercury atom. Organomercury compounds are known for their diverse applications and significant biological activity, but they also pose environmental and health risks due to their toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl(2-methylpropyl)mercury typically involves the reaction of ethynyl-substituted molecules with mercury salts. One common method is the reaction of ethynyl-substituted organic molecules with mercury(II) acetate in an organic solvent like acetonitrile . The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the organomercury compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethynyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives .
Wissenschaftliche Forschungsanwendungen
Ethynyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethynyl(2-methylpropyl)mercury involves its interaction with cellular components, leading to various biological effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures . The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative but also poses health risks.
Phenylmercury: Utilized in industrial applications but highly toxic.
Uniqueness: Its structure allows for unique interactions with biological molecules, distinguishing it from other organomercury compounds .
Eigenschaften
CAS-Nummer |
78226-10-5 |
|---|---|
Molekularformel |
C6H10Hg |
Molekulargewicht |
282.74 g/mol |
IUPAC-Name |
ethynyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H; |
InChI-Schlüssel |
PAXKNBSSGFOUGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Hg]C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)





![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)


![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
